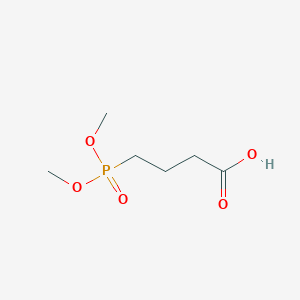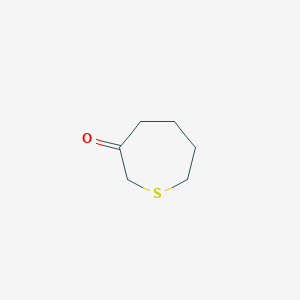
3-(4-Fluorophenoxy)-2-butanone
Descripción general
Descripción
3-(4-Fluorophenoxy)-2-butanone, also known as 4-Fluorophenylacetone or 4-Fluoro-α-phenylacetoacetone, is a chemical compound that is widely used in scientific research. It is a ketone that is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound is characterized by its unique chemical structure, which makes it a valuable tool in many research applications.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition : A study by Dafforn et al. (1982) revealed that compounds similar to 3-(4-Fluorophenoxy)-2-butanone, like 1-fluoro-3-phenoxy-2-propanone, act as competitive acetylcholinesterase inhibitors. This suggests potential applications in treating diseases like Alzheimer's where acetylcholinesterase's activity is a concern (Dafforn et al., 1982).
Herbicide Stability and Adsorption : Pinna et al. (2008) investigated the stability of cyhalofop-butyl, a compound structurally related to 3-(4-Fluorophenoxy)-2-butanone, in different environments. Their study provides insights into how similar compounds behave in agricultural settings, particularly regarding hydrolysis and adsorption on soil colloids (Pinna et al., 2008).
Polymer Synthesis : Kharas et al. (2016) explored the synthesis of novel copolymers using phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to 3-(4-Fluorophenoxy)-2-butanone. This indicates potential applications in the development of new materials and polymers (Kharas et al., 2016).
Biochemical Production : Chen et al. (2015) demonstrated the use of Klebsiella pneumoniae for the production of 2-butanone, a related compound, from glucose. This signifies the compound's potential in biochemical processes and industrial applications (Chen et al., 2015).
Chemical Synthesis and Reactions : Sakai et al. (1987) reported on the Favorskii-type rearrangement of α,α′-Dihalo Ketones, which are structurally related to 3-(4-Fluorophenoxy)-2-butanone. This study provides insights into chemical synthesis and reaction mechanisms that could be relevant for similar compounds (Sakai et al., 1987).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with theAndrogen receptor and the Mitogen-activated protein kinase 14 . These receptors play a crucial role in regulating gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the cellular processes controlled by these targets .
Biochemical Pathways
Compounds that interact with the androgen receptor or mitogen-activated protein kinase 14 are known to influence several biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
Compounds that interact with the androgen receptor or mitogen-activated protein kinase 14 can influence cell growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of this compound .
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVWRYLKQWAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394235 | |
| Record name | 3-(4-fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30343-25-0 | |
| Record name | 3-(4-fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















